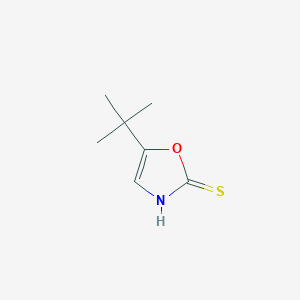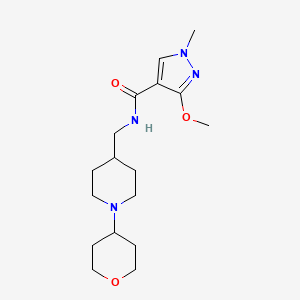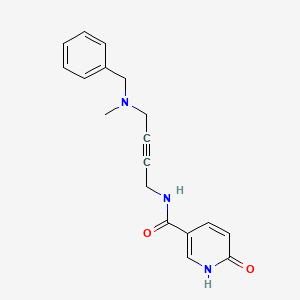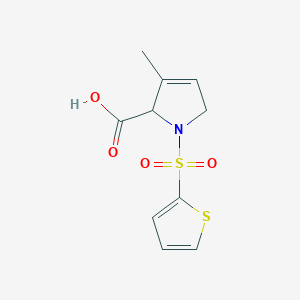![molecular formula C9H17N3O B2592008 [1-Methyl-5-(propan-2-yloxymethyl)pyrazol-4-yl]methanamine CAS No. 1883717-60-9](/img/structure/B2592008.png)
[1-Methyl-5-(propan-2-yloxymethyl)pyrazol-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Methyl-5-(propan-2-yloxymethyl)pyrazol-4-yl]methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMP and is a pyrazole derivative. In
Mecanismo De Acción
The mechanism of action of MPMP is not fully understood. However, it is believed that MPMP exerts its biological activity through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. MPMP has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).
Biochemical and Physiological Effects:
MPMP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPMP exhibits anti-inflammatory, anti-proliferative, and anti-angiogenic activities. MPMP has also been shown to induce apoptosis in cancer cells. In vivo studies have demonstrated that MPMP exhibits anti-inflammatory and analgesic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPMP in lab experiments is its high purity and stability. MPMP is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using MPMP in lab experiments is its potential toxicity. Therefore, appropriate safety measures should be taken when handling MPMP.
Direcciones Futuras
There are several future directions for the research on MPMP. One of the future directions is to further investigate the mechanism of action of MPMP. This will help to better understand the biological activity of MPMP and its potential applications in various fields. Another future direction is to investigate the potential of MPMP as a drug candidate for the treatment of various diseases. This will require further studies on the pharmacokinetics and pharmacodynamics of MPMP. Additionally, further studies are needed to investigate the potential of MPMP as a ligand for the synthesis of MOFs and chiral catalysts.
Métodos De Síntesis
The synthesis method of MPMP involves the reaction of 1-methyl-4-nitropyrazole with propylene oxide to yield 1-methyl-5-(propan-2-yloxymethyl)pyrazole-4-carbaldehyde. This intermediate is then reduced with sodium borohydride to produce [1-Methyl-5-(propan-2-yloxymethyl)pyrazol-4-yl]methanamine.
Aplicaciones Científicas De Investigación
MPMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, MPMP has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In material science, MPMP has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, MPMP has been used as a ligand for the synthesis of chiral catalysts with potential applications in asymmetric synthesis.
Propiedades
IUPAC Name |
[1-methyl-5-(propan-2-yloxymethyl)pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-7(2)13-6-9-8(4-10)5-11-12(9)3/h5,7H,4,6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKFLOMLBBDYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

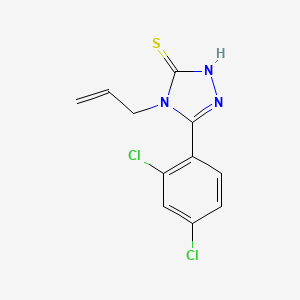

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2591929.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2591932.png)
![4-Chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl ethyl sulfide](/img/structure/B2591933.png)
![N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2591937.png)
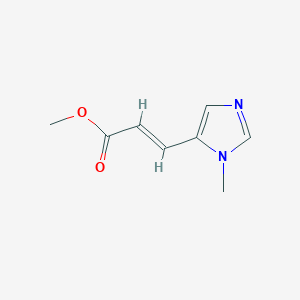
![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2591939.png)


